molecular formula C27H27NO6 B11618534 2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate

Cat. No.: B11618534
M. Wt: 461.5 g/mol
InChI Key: UGWTZNCGKBOMQC-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate typically involves multi-step organic reactions. One common method includes the esterification of phenylalanine with 2-(4-methylphenyl)-2-oxoethyl chloride, followed by the acylation with 3,4-dimethoxybenzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-[(3,4-dimethoxybenzoyl)amino]-3-phenylpropanoate

InChI

InChI=1S/C27H27NO6/c1-18-9-11-20(12-10-18)23(29)17-34-27(31)22(15-19-7-5-4-6-8-19)28-26(30)21-13-14-24(32-2)25(16-21)33-3/h4-14,16,22H,15,17H2,1-3H3,(H,28,30)

InChI Key

UGWTZNCGKBOMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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